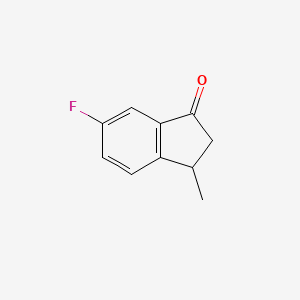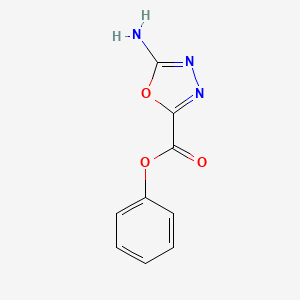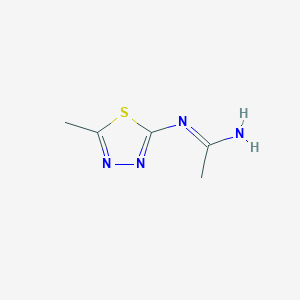
6-Methoxyindolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyindolin-7-ol: is an organic compound with the molecular formula C9H11NO2 It is a derivative of indoline, characterized by a methoxy group at the sixth position and a hydroxyl group at the seventh position on the indoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindolin-7-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindole.
Hydroxylation: The hydroxylation of 6-methoxyindole can be achieved using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the seventh position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxyindolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Substitution Products: Various substituted indoline derivatives.
Applications De Recherche Scientifique
6-Methoxyindolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxyindolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
6-Hydroxyindoline: Similar structure but with a hydroxyl group instead of a methoxy group.
7-Methoxyindoline: Similar structure but with the methoxy group at the seventh position.
6-Methoxyindole: Lacks the hydroxyl group at the seventh position.
Uniqueness: 6-Methoxyindolin-7-ol is unique due to the presence of both methoxy and hydroxyl groups on the indoline ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
6-methoxy-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C9H11NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-3,10-11H,4-5H2,1H3 |
Clé InChI |
LXOHYZHLGHTTOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(CCN2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)




![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)





